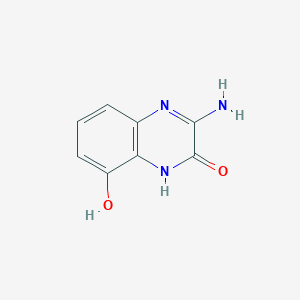

3-Amino-8-hydroxyquinoxalin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-8-hydroxyquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor Activity

3-Amino-8-hydroxyquinoxalin-2(1H)-one has demonstrated promising antitumor properties in several studies. The following are key findings regarding its efficacy:

- Cytotoxicity Against Cancer Cell Lines : Research indicates that derivatives of 3-aminoquinoxalin compounds exhibit strong antiproliferative effects against leukemia cell lines, particularly MV4-11, with low cytotoxicity towards normal cells . This selectivity is crucial for developing safe cancer therapies.

- Mechanism of Action : The mechanism underlying the antitumor activity includes proapoptotic effects linked to the induction of caspase 3/7, which are essential for the apoptotic process . This suggests that these compounds may trigger programmed cell death in malignant cells while sparing healthy cells.

Synthesis of Novel Compounds

The compound serves as a versatile building block in the synthesis of various heterocycles and biologically active molecules:

- Synthesis of Heterocycles : The interaction of this compound with different reagents has led to the formation of novel heterocycles with potential biological activities. For instance, derivatives synthesized through reactions with chloroacetonitrile have shown notable antitumor activity against human breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines .

- Fluorescent Probes : The compound's derivatives have been explored for their fluorescence properties, making them suitable candidates for use as fluorescent probes in biological imaging . This application is particularly valuable in tracking cellular processes and understanding disease mechanisms.

Medicinal Chemistry

In the context of drug design, this compound and its derivatives are being investigated for their potential as therapeutic agents:

- Structure-Activity Relationship (SAR) Studies : SAR studies have been conducted to optimize the pharmacological properties of 8-hydroxyquinoline-derived compounds. These studies aim to enhance their efficacy against multidrug-resistant (MDR) cancer cells by modifying chemical structures to improve interaction with biological targets .

Chemical Synthesis and Catalysis

The compound plays a role in advancing synthetic methodologies:

- Direct C–H Functionalization : Recent developments highlight the use of quinoxalin-2(1H)-ones, including 3-amino derivatives, in direct C–H functionalization reactions. These methods utilize visible light and heterogeneous catalysis to produce a variety of functionalized products efficiently . Such advancements contribute to greener chemistry practices by reducing the need for harsh reagents.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Analyse Des Réactions Chimiques

General Reactivity of Hydroxyquinoline Derivatives

Hydroxyquinoline derivatives exhibit diverse reactivity due to their hydroxyl and carbonyl groups. For example:

-

α-Hydroxylation : PhI(OCOCF₃)₂-mediated α-hydroxylation of N-phenylacetoacetamide derivatives enables one-pot synthesis of 3-hydroxyquinolin-2(1H)-ones .

-

Cyclization : H₂SO₄-promoted intramolecular cyclization forms fused quinoline rings .

Suzuki Coupling

-

Brominated 3-hydroxyquinolin-2(1H)-ones undergo Suzuki coupling with arylboronic acids (e.g., p-fluorophenylboronic acid) to introduce aryl substituents at positions 4, 6, or 7 .

-

Example: 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one inhibits influenza A endonuclease with IC₅₀ = 0.4 µM .

Electrophilic Substitution

-

Substituents at positions 6 or 7 enhance bioactivity, while 4- or 8-positional isomers often reduce potency .

Metal Chelation and Bioactivity

-

Bimetal Chelation : 3-Hydroxyquinolin-2(1H)-ones chelate Mn²⁺/Mg²⁺ at the active site of influenza A endonuclease, disrupting viral replication .

-

Structure-Activity Relationships (SAR) :

Comparative Analysis with 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline derivatives exhibit:

-

Antimicrobial Activity : Chelation of metal ions disrupts microbial metabolism .

-

Anticancer Activity : Derivatives like clioquinol induce apoptosis via copper-mediated pathways .

Key Limitations and Research Gaps

-

No studies on 3-amino-8-hydroxyquinoxalin-2(1H)-one were identified in the provided sources.

-

Existing data focus on quinoline systems; extrapolation to quinoxalines requires validation due to structural differences (e.g., pyrazine vs. pyridine rings).

Propriétés

Numéro CAS |

659729-80-3 |

|---|---|

Formule moléculaire |

C8H7N3O2 |

Poids moléculaire |

177.16 g/mol |

Nom IUPAC |

3-amino-8-hydroxy-1H-quinoxalin-2-one |

InChI |

InChI=1S/C8H7N3O2/c9-7-8(13)11-6-4(10-7)2-1-3-5(6)12/h1-3,12H,(H2,9,10)(H,11,13) |

Clé InChI |

SJJYQFMKSQCRIY-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)NC(=O)C(=N2)N |

SMILES canonique |

C1=CC2=C(C(=C1)O)NC(=O)C(=N2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.